1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFE is a novel small molecule that has been shown to have promising effects in various preclinical studies.
Wirkmechanismus
The mechanism of action of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone is not fully understood. However, it has been suggested that 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone exerts its effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in various cell types. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has also been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, there are also some limitations to using 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone in lab experiments. The mechanism of action of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone is not fully understood, which makes it difficult to design experiments to test its effects. In addition, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone. One possible direction is to investigate the potential use of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the mechanism of action of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone and identify its molecular targets. This could help in the design of more targeted and effective therapies. Finally, further studies are needed to investigate the safety and efficacy of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone in human clinical trials.
Synthesemethoden
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone can be synthesized through a multistep process involving the use of various reagents and solvents. The synthesis method of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has been described in detail in several research articles. In brief, the synthesis involves the reaction of 2,5-difluorophenylacetic acid with thionyl chloride to form 2,5-difluorophenylacetyl chloride. This intermediate is then reacted with 1-pyrrolidin-2-yl-1H-tetrazole-5-thiol to form 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N5O2/c14-8-1-2-11(15)10(3-8)12-4-9(21)5-20(12)13(22)6-19-7-16-17-18-19/h1-3,7,9,12,21H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKJOONAGINYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)CN3C=NN=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.